N-(2,6-dichlorophenyl)-3-methylbenzamide
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Overview
Description
N-(2,6-dichlorophenyl)-3-methylbenzamide is a chemical compound characterized by its molecular formula C₁₄H₁₁Cl₂NO₂. This compound is part of the benzamide family, which consists of various derivatives of benzamide, a well-known amide of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-3-methylbenzamide typically involves the reaction of 2,6-dichlorophenylamine with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane or dimethylformamide is used. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification steps such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Additionally, stringent quality control measures are implemented to monitor the purity and properties of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dichlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzamides or related compounds.
Scientific Research Applications
N-(2,6-dichlorophenyl)-3-methylbenzamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: this compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: It is employed in the development of new materials and chemical products, as well as in quality control processes.
Mechanism of Action
The mechanism by which N-(2,6-dichlorophenyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,6-dichlorophenyl)-3-methylbenzamide is compared with other similar compounds to highlight its uniqueness:
N-(2,6-dichlorophenyl)acetamide: This compound differs in its acetyl group, which affects its reactivity and biological activity.
N-(2,6-dichlorophenyl)indolin-2-one: This compound has an indolin-2-one structure, leading to different chemical and biological properties.
Phenyl N-(2,6-dichlorophenyl)carbamate: This compound contains a phenyl carbamate group, resulting in distinct chemical behavior and applications.
These comparisons help to understand the unique characteristics and potential advantages of this compound over other similar compounds.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-4-2-5-10(8-9)14(18)17-13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISANCSDQOSBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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